(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis. The presence of sulfonamide and morpholine groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the Final Compound: The final step involves the condensation of the intermediate with 4-(morpholinosulfonyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide or morpholine groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. The benzothiazole core is known for its ability to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. The presence of sulfonamide and morpholine groups suggests possible applications as an antimicrobial or anticancer agent. Further research is needed to fully understand its pharmacological profile.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can interact with biological membranes, affecting cell permeability and function. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, share structural similarities and biological activity.
Sulfonamide Compounds: Sulfonamide-based drugs, like sulfamethoxazole, have similar functional groups and therapeutic applications.
Morpholine Derivatives: Compounds containing a morpholine ring, such as morpholine itself, exhibit similar chemical reactivity and solubility properties.
Uniqueness
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is unique due to the combination of its structural features. The presence of both sulfonamide and morpholine groups, along with the benzothiazole core, provides a distinct chemical profile that can be leveraged for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S3/c1-2-32-14-11-26-19-8-7-18(35(23,28)29)15-20(19)34-22(26)24-21(27)16-3-5-17(6-4-16)36(30,31)25-9-12-33-13-10-25/h3-8,15H,2,9-14H2,1H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNMMPVIARAQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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